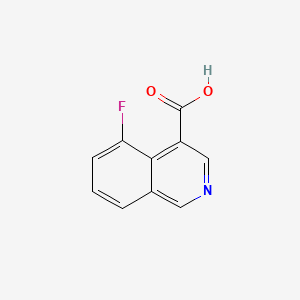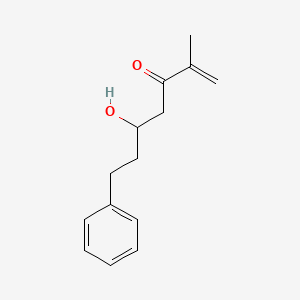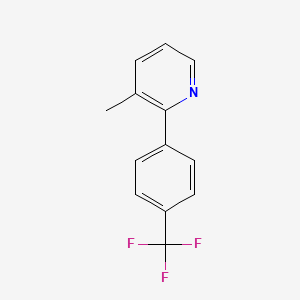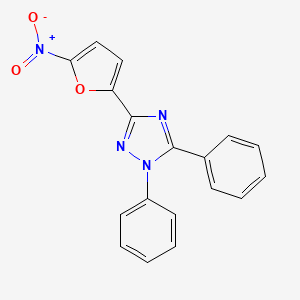![molecular formula C18H21NOS B12521165 Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- CAS No. 677343-21-4](/img/structure/B12521165.png)
Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-: is a chemical compound with the molecular formula C18H21NOS. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound features a methoxyphenylthio group attached to a phenylmethyl substituent on the pyrrolidine ring. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- typically involves the reaction of pyrrolidine with 4-methoxyphenylthiomethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the methoxy group or the aromatic ring, potentially leading to demethylation or hydrogenation products.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) for more selective reductions.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Demethylated or hydrogenated derivatives.
Substitution: Nitro, bromo, or sulfonyl derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, the compound can be used as a probe to study enzyme-substrate interactions, particularly those involving sulfur-containing functional groups.
Medicine: Potential applications in medicine include the development of new therapeutic agents targeting specific enzymes or receptors. The compound’s ability to undergo various chemical modifications makes it a versatile scaffold for drug design.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, including dyes, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenylthio group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity. The pyrrolidine ring provides structural rigidity, ensuring proper orientation of the functional groups for optimal interaction with the target.
Comparaison Avec Des Composés Similaires
Pyrrolidine: The parent compound, lacking the methoxyphenylthio and phenylmethyl substituents.
1-(4-Methoxyphenyl)pyrrolidine: A simpler derivative with only a methoxyphenyl group attached to the pyrrolidine ring.
4-(4-Methoxyphenyl)thiophenol: A related compound with a similar methoxyphenylthio group but lacking the pyrrolidine ring.
Uniqueness: Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- is unique due to the combination of the pyrrolidine ring with the methoxyphenylthio and phenylmethyl substituents. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
677343-21-4 |
|---|---|
Formule moléculaire |
C18H21NOS |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
1-[[4-(4-methoxyphenyl)sulfanylphenyl]methyl]pyrrolidine |
InChI |
InChI=1S/C18H21NOS/c1-20-16-6-10-18(11-7-16)21-17-8-4-15(5-9-17)14-19-12-2-3-13-19/h4-11H,2-3,12-14H2,1H3 |
Clé InChI |
AZPDJWMBHFXOQQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)SC2=CC=C(C=C2)CN3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12521105.png)
![Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-dimethyl-](/img/structure/B12521107.png)

![2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole](/img/structure/B12521137.png)




![1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2'-[(dimethylamino)methyl]-3-fluoro[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B12521163.png)
![Acetic acid;benzo[a]anthracene-3,4-diol](/img/structure/B12521171.png)

